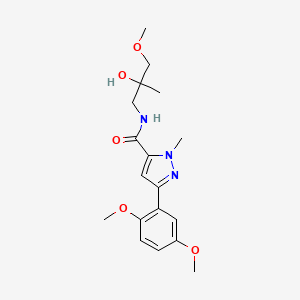![molecular formula C20H16ClN3O3S3 B2962199 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114642-82-8](/img/no-structure.png)
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O3S3 and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Techniques
The research on novel synthesis methods for related compounds, such as 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives and thiazolopyrimidines, demonstrates the interest in expanding the chemical repertoire for therapeutic and industrial applications. For instance, Hassaneen et al. (2001) detailed a synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidines, indicating the versatility of thiazolo and pyrimidine derivatives in chemical synthesis H. Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001.
Antitumor and Antimicrobial Applications
Significant attention has been directed towards the antitumor and antimicrobial potential of thiazolo[4,5-d]pyrimidines and related structures. For example, Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives that exhibited potent anticancer activity against several human cancer cell lines H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017. Similarly, compounds synthesized by Lahmidi et al. (2019) showed antibacterial activity against common pathogens, indicating their potential as novel antimicrobial agents S. Lahmidi et al., 2019.
Material Science Applications
Compounds within this class have also been evaluated for their applications in material science, such as corrosion inhibitors for metals in acidic environments. Abdallah et al. (2018) synthesized pyridopyrimidinone derivatives that demonstrated effective corrosion inhibition for carbon steel, highlighting the potential industrial applications of thiazolo[4,5-d]pyrimidines Y. Abdallah, K. Shalabi, & Nesma M. Bayoumy, 2018.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid, followed by the reaction of the resulting intermediate with 3-methoxybenzyl mercaptan and cyclization to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid", "3-methoxybenzyl mercaptan" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 2: Reaction of the intermediate with 3-methoxybenzyl mercaptan in the presence of a base such as triethylamine (TEA) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 3: Cyclization of the intermediate by heating in the presence of a Lewis acid such as zinc chloride (ZnCl2) to form the final product '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one'." ] } | |
CAS No. |
1114642-82-8 |
Molecular Formula |
C20H16ClN3O3S3 |
Molecular Weight |
478 |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-26-13-5-3-4-11(8-13)10-29-19-22-17-16(18(25)23-19)30-20(28)24(17)14-9-12(21)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,22,23,25) |
InChI Key |
DPUDRGZHXANQDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2962116.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)
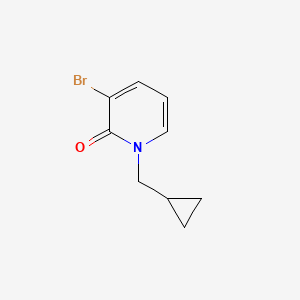
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)
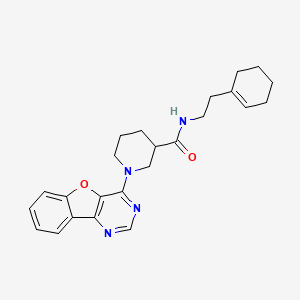
![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)
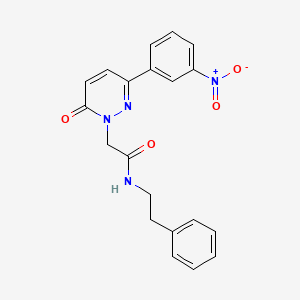

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)
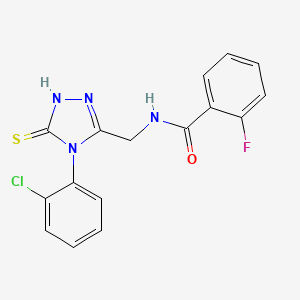
![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)
